N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics, coordination chemistry, and biological activities .
Preparation Methods
The synthesis of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The specific synthetic route for this compound involves the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with N-(4-aminophenyl)-N-methylbenzenesulfonamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site of the enzyme. The compound’s biological activity is attributed to its ability to interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural characteristics but differs in the substituents on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with different substituents, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of N-(4-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE in terms of its specific applications and properties.
Properties
Molecular Formula |
C22H19N3O5S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O5S/c1-25(31(27,28)19-5-3-2-4-6-19)18-10-8-17(9-11-18)22(26)24-23-14-16-7-12-20-21(13-16)30-15-29-20/h2-14H,15H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
OVCHIURQXKFGJJ-OEAKJJBVSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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